molecular formula C14H15NO3 B185770 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone CAS No. 15263-10-2

1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone

Cat. No.: B185770
CAS No.: 15263-10-2
M. Wt: 245.27 g/mol
InChI Key: HDQJYYUCFXPIPN-UHFFFAOYSA-N
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Description

1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone is an organic compound that features a furan ring and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone typically involves the reaction of 2-furyl ketone with 4-methoxyaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The furan ring and methoxyaniline group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-(2-furyl)-1-((4-methoxyanilino)carbonyl)vinyl)benzamide
  • 5-Bromo-N-{2-(2-furyl)-1-[(4-methoxyanilino)carbonyl]vinyl}-2-furamide

Uniqueness

1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone is unique due to its specific structure, which combines a furan ring with a methoxyaniline group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(furan-2-yl)-3-(4-methoxyanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-12-6-4-11(5-7-12)15-9-8-13(16)14-3-2-10-18-14/h2-7,10,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQJYYUCFXPIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15263-10-2
Record name 1-(2-FURYL)-3-(4-METHOXYANILINO)-1-PROPANONE
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